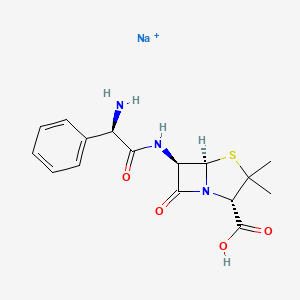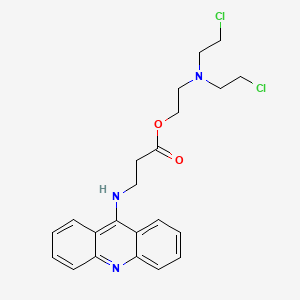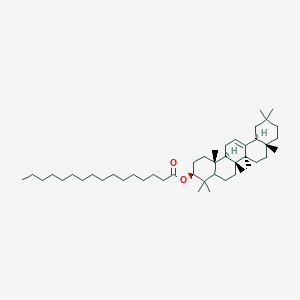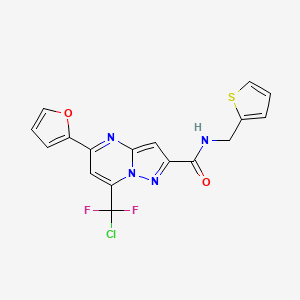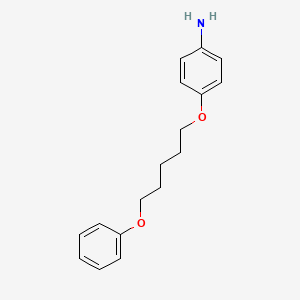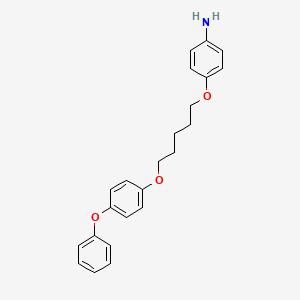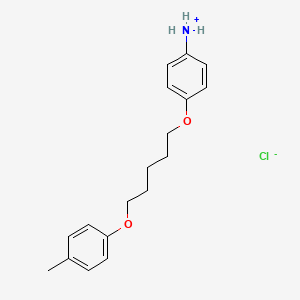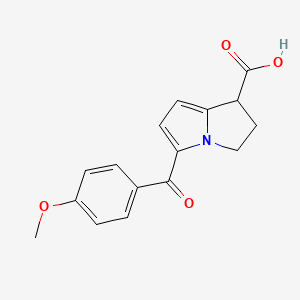
Antrarobina
Descripción general
Descripción
Anthrarobin is a substituted polycyclic aromatic hydrocarbon . It is an antipsoriatic agent with antibacterial and oxidative potential . It is used externally for pediculosis, eczema, and mycosis .
Synthesis Analysis
A series of new anthrarobin acyl derivatives were synthesized by the reaction of anthrarobin and acetic anhydride/acyl chlorides .Molecular Structure Analysis
Anthrarobin has a molecular formula of C14H10O3 and a molecular weight of 226.23 . It is an anthracenetriol having the three hydroxy substituents at the 1-, 2- and 10-positions .Chemical Reactions Analysis
A solid film of anthrarobin was exposed to gaseous NO2 at concentrations in the ppb range at atmospheric pressure, temperatures between 283 and 313 K, and relative humidity between 20 and 80%. Gaseous HONO was the main product evolving from the anthrarobin surface .Physical And Chemical Properties Analysis
Anthrarobin appears as yellow-brown to dark brown crystals. It is easily oxidized to alizarin. It is slightly soluble in water or benzene but freely soluble in alcohol, ether, acetone, and glacial acetic acid .Aplicaciones Científicas De Investigación
Tratamiento de la enfermedad de Alzheimer
La antrarobina se ha estudiado por su potencial para tratar la enfermedad de Alzheimer . Se sintetizó una serie de nuevos derivados acílicos de this compound y se evaluó su actividad de inhibición de la butirilcolinesterasa (BuChE) . Los compuestos 5 y 4 mostraron un notable potencial inhibitorio de BuChE, que puede ser responsable de su potencial inhibitorio . Esto sugiere que la this compound podría ser un candidato prometedor para el desarrollo de nuevos fármacos para la enfermedad de Alzheimer.
Síntesis de nuevos compuestos
La this compound se utiliza en la síntesis de nuevos compuestos . Por ejemplo, los derivados acílicos de this compound se sintetizaron mediante la reacción de this compound y anhídrido acético/cloruros de acilo . Estos nuevos compuestos se caracterizaron y se evaluaron sus posibles aplicaciones .
Inhibidor de acetilcolinesterasa (AChE) y butirilcolinesterasa (BuChE)
Los derivados de this compound han mostrado fuertes actividades de inhibición de la anti-acetil y butiril-colinesterasa . Estas enzimas están relacionadas con la enfermedad de Alzheimer (EA), lo que sugiere que la this compound podría utilizarse en el desarrollo de tratamientos para esta afección .
Potencial antioxidante
La this compound y sus derivados sintetizados se han estudiado por su potencial antioxidante . El potencial antioxidante se determinó mediante varios métodos, incluida la capacidad de eliminación de radicales DPPH, el poder reductor y la actividad de eliminación de superóxido . Esto sugiere que la this compound podría utilizarse en el desarrollo de terapias antioxidantes.
Modelado molecular
La this compound se ha utilizado en estudios in silico para el modelado molecular . Esto ayuda a comprender el potencial inhibitorio de los derivados de this compound .
Desarrollo de nuevos métodos de reacción
Los análogos de antraquinona se sintetizaron con un nuevo método de reacción . Esto sugiere que la this compound podría utilizarse en el desarrollo de nuevos métodos de reacción en química .
Mecanismo De Acción
Target of Action
Anthrarobin, also known as 1,2,10-trihydroxyanthracene , primarily targets keratinocytes, which are epidermal skin cells . It also interacts with butyrylcholinesterase (BuChE), an enzyme that plays a crucial role in nerve impulse transmission .
Mode of Action
Anthrarobin inhibits the proliferation of keratinocytes and prevents the action of T-cells . This inhibition likely occurs through mitochondrial dysfunction and the production of free radicals . In the case of BuChE, anthrarobin derivatives have been shown to inhibit this enzyme, potentially impacting nerve signal transmission .
Biochemical Pathways
Anthrarobin’s interaction with keratinocytes and T-cells can lead to changes in skin cell growth and immune response . When it comes to BuChE, inhibition of this enzyme can affect cholinergic signaling, which is crucial for memory and cognition . .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as anthracyclines, suggest that the mode of administration and dosage can significantly impact bioavailability .
Result of Action
The primary result of anthrarobin’s action is the inhibition of keratinocyte proliferation, which can be beneficial in conditions like psoriasis where there is an overproduction of these cells . The inhibition of BuChE by anthrarobin derivatives could potentially have implications for conditions like Alzheimer’s disease, where cholinergic signaling is impaired .
Action Environment
Environmental factors can influence the action, efficacy, and stability of anthrarobin. For instance, the presence of other compounds or contaminants in the environment can potentially interact with anthrarobin, affecting its stability and activity . .
Safety and Hazards
Direcciones Futuras
Anthrarobin acyl derivatives have shown notable butyrylcholinesterase (BuChE) inhibitory potential. These bioactive constituents may be considered as potential candidates for drug development to treat Alzheimer’s disease . Further studies are suggested to evaluate the toxicity of these compounds in animal models .
Análisis Bioquímico
Biochemical Properties
Role in Biochemical Reactions: Anthrarobin interacts with several biomolecules within biochemical pathways. Notably, it has been investigated for its inhibitory activity against butyrylcholinesterase (BuChE), an enzyme associated with AD pathology. Compounds derived from Anthrarobin have shown significant BuChE inhibitory potential, making them potential candidates for drug development in AD treatment .
Molecular Mechanism
Mechanism of Action: At the molecular level, Anthrarobin likely exerts its effects through stable binding interactions with BuChE active sites. This binding inhibits BuChE activity, which may contribute to its potential as an AD drug candidate. Additional investigations are required to fully understand the precise molecular interactions .
Propiedades
IUPAC Name |
anthracene-1,2,10-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-12-6-5-10-11(14(12)17)7-8-3-1-2-4-9(8)13(10)16/h1-7,15-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIQWQARHPGHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2O)C=CC(=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206401 | |
| Record name | Anthrarobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
577-33-3 | |
| Record name | Anthrarobin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthrarobin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthrarobin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anthrarobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthracene-1,2,10-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTHRAROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0T985Y674 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



